Physicochemical properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid
Physicochemical properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the natural auxin, Indole-3-acetic acid (IAA). While direct experimental data for this specific dichloro-analog is not extensively published, this document synthesizes information from the parent compound and related chlorinated derivatives to provide robust predictions and contextual understanding. We delve into the molecular structure, predicted properties such as melting point, solubility, pKa, and LogP, and outline the established experimental protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior for applications ranging from agrochemical development to pharmaceutical research.
Introduction: The Significance of Halogenated Indoleacetic Acids
Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically active auxin in plants, playing a pivotal role in nearly every aspect of plant growth and development.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and modifications to the indole ring can dramatically alter biological activity. Halogenation, in particular, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.
Chlorinated analogs of IAA, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are known to be potent natural auxins, exhibiting higher activity and different physiological effects compared to the parent IAA.[3] The introduction of chlorine atoms onto the indole ring influences the molecule's electronic distribution and steric profile, which in turn dictates its interaction with biological targets. Understanding the fundamental physicochemical properties of a dichlorinated analog like 2-(4,6-dichloro-1H-indol-3-yl)acetic acid is therefore a critical first step in elucidating its potential as a highly active plant growth regulator, a herbicide, or a lead compound for novel therapeutics.
Molecular Structure and Identification
A clear understanding of the molecular structure is foundational to predicting its chemical behavior.
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IUPAC Name: 2-(4,6-dichloro-1H-indol-3-yl)acetic acid
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Molecular Formula: C₁₀H₇Cl₂NO₂
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Molecular Weight: 244.08 g/mol
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Chemical Structure:
Caption: Workflow for solubility determination via the shake-flask method.
Methodology (Shake-Flask Method):
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Preparation: Add an excess amount of solid 2-(4,6-dichloro-1H-indol-3-yl)acetic acid to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution. This is critically important and is typically achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any fine particulates.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric titration is a highly accurate method for its determination.
Methodology (Potentiometric Titration):
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Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water), as its low aqueous solubility may preclude using water alone.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.
Caption: Inductive effect of chlorine atoms on the acidity of the molecule.
Synthesis and Potential Applications
Synthesis: The synthesis of 2-(4,6-dichloro-1H-indol-3-yl)acetic acid would likely follow established methods for creating substituted indole-3-acetic acids, such as the Fischer indole synthesis. [4]A plausible route involves the reaction of 4,6-dichlorophenylhydrazine with a suitable keto-acid or its ester, followed by cyclization under acidic conditions.
Potential Applications:
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Agrochemicals: Given the high potency of other chlorinated IAAs, this compound is a strong candidate for a highly active synthetic auxin, potentially useful as a plant growth regulator or herbicide. [3]2. Pharmaceutical Research: The indole nucleus is a common motif in pharmacologically active compounds. The specific dichlorination pattern could confer novel activities, for instance, as an antibacterial or anticancer agent, by altering its binding to target proteins. [5]
Conclusion
While 2-(4,6-dichloro-1H-indol-3-yl)acetic acid remains a compound with limited publicly available data, its physicochemical properties can be reliably predicted based on the well-understood principles of physical organic chemistry and data from analogous structures. It is anticipated to be a crystalline solid with a high melting point, very low aqueous solubility, and increased acidity and lipophilicity compared to Indole-3-acetic acid. These properties are crucial for predicting its biological fate, from membrane transport to metabolic stability, and are essential for its development in any potential application. The experimental protocols outlined herein provide a clear roadmap for the empirical validation of these characteristics.
References
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Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. (URL: [Link])
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Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem. (URL: [Link])
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Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters - ResearchGate. (URL: [Link])
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4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem. (URL: [Link])
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Indole-3-acetic Acid - Organic Syntheses Procedure. (URL: [Link])
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Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - PubMed Central. (URL: [Link])
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])
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- 1. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
